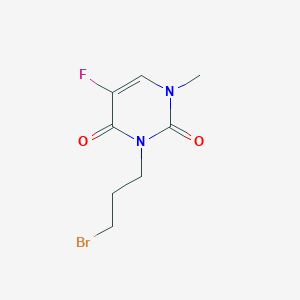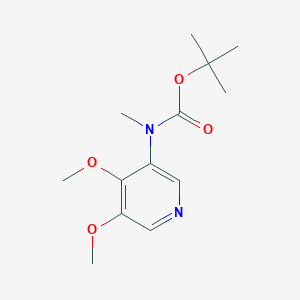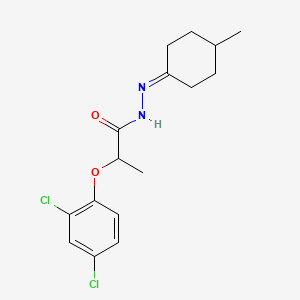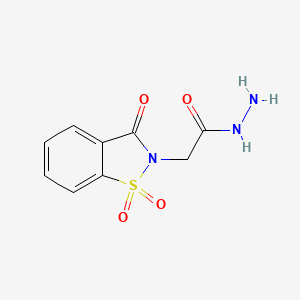![molecular formula C15H26N2O2 B12477867 2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol](/img/structure/B12477867.png)
2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol is an organic compound with a complex structure that includes both amine and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol typically involves the reaction of 4-(Diethylamino)benzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 4-(Diethylamino)benzylamine with ethylene oxide: This step requires careful control of temperature and pressure to avoid side reactions.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and cellular processes.
Industry: The compound is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine and ether functionalities allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 2-(2-(Diethylamino)ethoxy)ethanol
- 4-(2-(Dimethylamino)ethoxy)benzylamine
Uniqueness
2-(2-{[4-(Diethylamino)benzyl]amino}ethoxy)ethanol is unique due to its specific combination of amine and ether functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from chemical synthesis to biological research.
Properties
Molecular Formula |
C15H26N2O2 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
2-[2-[[4-(diethylamino)phenyl]methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C15H26N2O2/c1-3-17(4-2)15-7-5-14(6-8-15)13-16-9-11-19-12-10-18/h5-8,16,18H,3-4,9-13H2,1-2H3 |
InChI Key |
JSVPFPREJZAYKF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(4-amino-2,6-dihydroxypyrimidin-5-yl)diazenyl]benzonitrile](/img/structure/B12477784.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylglycinamide](/img/structure/B12477798.png)
![2-[3-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12477800.png)



![Propyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B12477816.png)
![2,3-bis(4-methoxyphenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12477817.png)

![N'-[(1E)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-ylidene]-2-(2-methyl-1H-indol-3-yl)acetohydrazide](/img/structure/B12477832.png)
![methyl N-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}phenylalaninate](/img/structure/B12477842.png)

![4-[({3-Bromo-4-[(4-chlorobenzyl)oxy]benzyl}amino)methyl]benzoic acid](/img/structure/B12477855.png)

